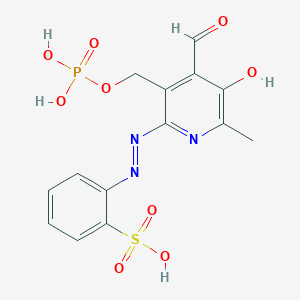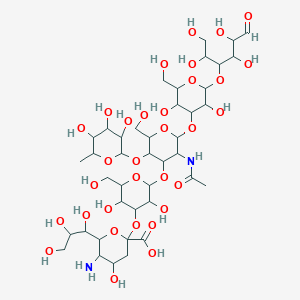
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate, also known as DMBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBC is a carbamate derivative of benzothiazole and has a molecular formula of C12H16N2O2S.
Wirkmechanismus
The mechanism of action of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate varies depending on its application. In medicine, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspase-3. In agriculture, this compound acts as an inhibitor of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. In materials science, this compound exhibits strong fluorescence properties due to its unique molecular structure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, this compound acts as a pesticide by disrupting the nervous system of insects. In materials science, this compound exhibits strong fluorescence properties, making it an excellent candidate for use as a fluorescent probe.
Vorteile Und Einschränkungen Für Laborexperimente
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which can be achieved with high yield. Another advantage is its unique molecular structure, which makes it an excellent candidate for use as a fluorescent probe. One limitation is its potential toxicity, which can limit its applications in medicine and agriculture. Another limitation is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate research. In medicine, further studies are needed to explore its potential applications as an anticancer agent. In agriculture, further studies are needed to determine its efficacy as a pesticide against various insect and fungal species. In materials science, further studies are needed to explore its potential applications as a fluorescent probe for various materials. Overall, this compound has significant potential for various applications, and further research is needed to explore its full potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in medicine, agriculture, and materials science. The synthesis of this compound is relatively simple, and it exhibits unique biochemical and physiological effects depending on its application. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research. Overall, this compound has significant potential for various applications, and further research is needed to explore its full potential.
Synthesemethoden
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with dimethylcarbamoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-aminobenzothiazole with dimethylcarbamate in the presence of sodium hydride. The synthesis of this compound is relatively simple and can be achieved with high yield.
Wissenschaftliche Forschungsanwendungen
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, this compound has been used as a pesticide due to its insecticidal and fungicidal properties. In materials science, this compound has been used as a fluorescent probe due to its unique optical properties.
Eigenschaften
CAS-Nummer |
120164-22-9 |
|---|---|
Molekularformel |
C13H17N3O2S |
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17N3O2S/c1-6-7(2)10(18-13(17)16(4)5)8(3)11-9(6)15-12(14)19-11/h1-5H3,(H2,14,15) |
InChI-Schlüssel |
QCWYFARWQRLBKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)N(C)C)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)N(C)C)C |
Synonyme |
Carbamic acid, dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)



![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)


![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)





